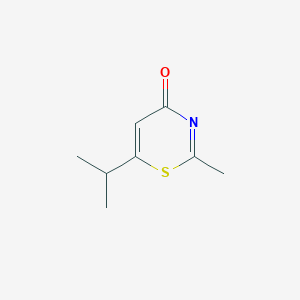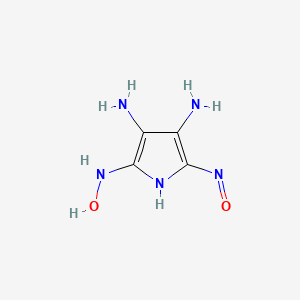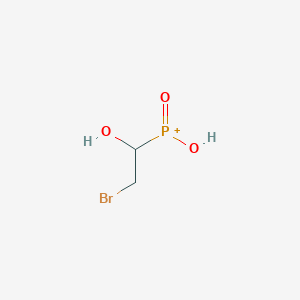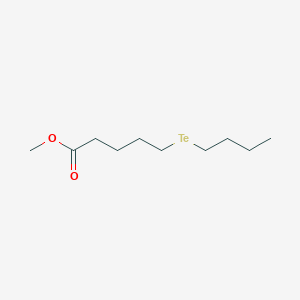
Methyl 5-(butyltellanyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(butyltellanyl)pentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(butyltellanyl)pentanoate typically involves the reaction of 5-bromopentanoic acid with butyltellurium trichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the butyltellanyl group. The resulting product is then esterified with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(butyltellanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(butyltellanyl)pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-(butyltellanyl)pentanoate involves its interaction with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity. The ester group can also undergo hydrolysis, releasing the active tellurium-containing moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pentanoate: An ester with a similar structure but without the tellurium atom.
Ethyl 5-(butyltellanyl)pentanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
Butyl 5-(butyltellanyl)pentanoate: A similar compound with a butyl ester group.
Uniqueness
Methyl 5-(butyltellanyl)pentanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom can participate in unique redox reactions and form bonds with sulfur-containing biomolecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88116-29-4 |
|---|---|
Formule moléculaire |
C10H20O2Te |
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
methyl 5-butyltellanylpentanoate |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-6-5-7-10(11)12-2/h3-9H2,1-2H3 |
Clé InChI |
NJDVSWGTRNLGAE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


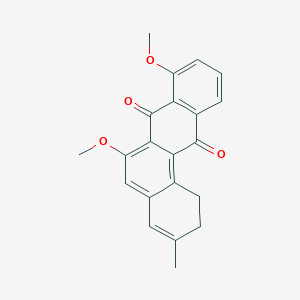
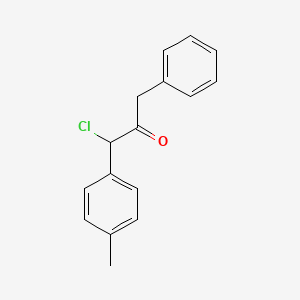
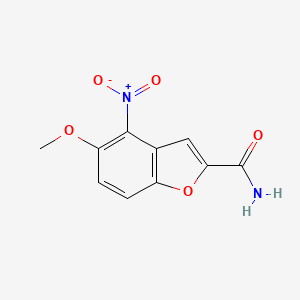
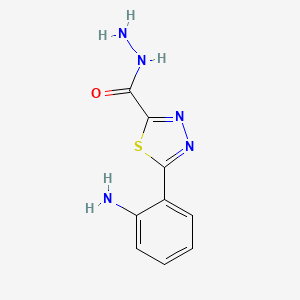
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
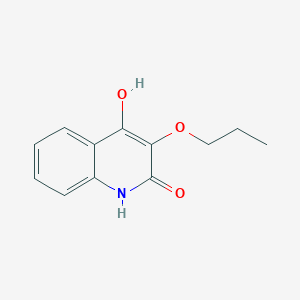
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
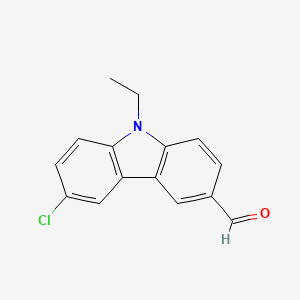
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
